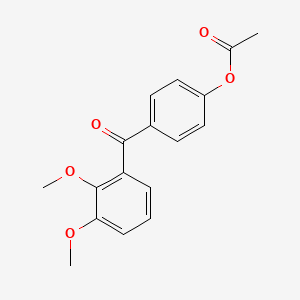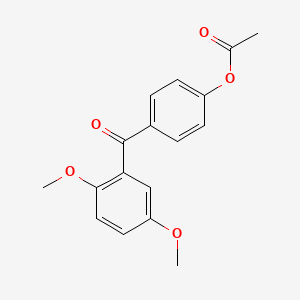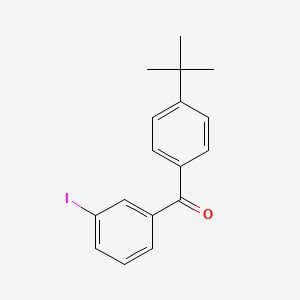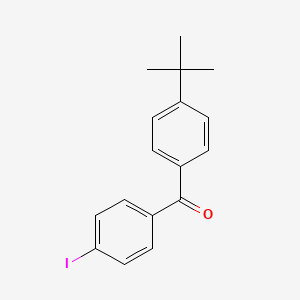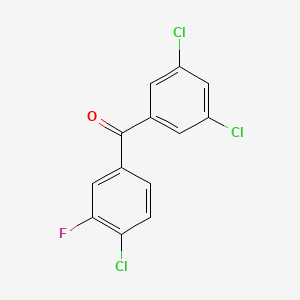
2-Chloro-5-(4-nitrobenzoyl)thiophene
Overview
Description
2-Chloro-5-(4-nitrobenzoyl)thiophene is an organic compound that belongs to the class of thiophene derivatives It contains a thiophene ring substituted with a chloro group at the 2-position and a 4-nitrobenzoyl group at the 5-position
Mechanism of Action
Target of Action
It is known that nitro compounds, such as2-Chloro-5-(4-nitrobenzoyl)thiophene , are an important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Mode of Action
Nitro compounds typically have a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character results in lower volatility of nitro compounds than ketones of about the same molecular weight .
Biochemical Pathways
The photodissociation dynamics of halogen-substituted thiophenes have been studied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . Spillage is unlikely to penetrate the soil, and the product evaporates slowly .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(4-nitrobenzoyl)thiophene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiol-containing enzymes, potentially inhibiting their activity through covalent modification of the thiol groups. This interaction can lead to changes in the enzyme’s conformation and function, affecting various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression and cellular metabolism. Additionally, it may induce oxidative stress in cells, leading to cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or by modifying critical amino acid residues. This inhibition can lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. High doses of this compound have been associated with toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Understanding its subcellular localization is essential for elucidating its mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-nitrobenzoyl)thiophene can be achieved through several methods. One common approach involves the acylation of 2-chlorothiophene with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Another method involves the use of Friedel-Crafts acylation, where 2-chlorothiophene is reacted with 4-nitrobenzoyl chloride in the presence of a catalyst like ferric chloride. This reaction also requires an inert solvent and controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-nitrobenzoyl)thiophene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiophene derivatives.
Reduction: Formation of 2-chloro-5-(4-aminobenzoyl)thiophene.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Scientific Research Applications
2-Chloro-5-(4-nitrobenzoyl)thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds with anti-inflammatory or anticancer properties.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: It is utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(4-aminobenzoyl)thiophene: Similar structure but with an amino group instead of a nitro group.
2-Bromo-5-(4-nitrobenzoyl)thiophene: Similar structure but with a bromo group instead of a chloro group.
2-Chloro-5-(4-methylbenzoyl)thiophene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2-Chloro-5-(4-nitrobenzoyl)thiophene is unique due to the presence of both a chloro and a nitro group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and the exploration of various biological and material properties.
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3S/c12-10-6-5-9(17-10)11(14)7-1-3-8(4-2-7)13(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIUWSMQLUEDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641820 | |
| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909421-69-8 | |
| Record name | (5-Chlorothiophen-2-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



